molecular formula C29H23NO2 B14429038 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one CAS No. 84197-60-4

4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one

Cat. No.: B14429038
CAS No.: 84197-60-4
M. Wt: 417.5 g/mol
InChI Key: QVHKGWVNERNSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one is a complex organic compound with the molecular formula C29H23NO2. It is a member of the azetidinone family, which are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one typically involves multi-step organic reactions. One common method is the Staudinger reaction, which involves the cycloaddition of imines and ketenes. The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one is unique due to its specific substitution pattern and the presence of the azetidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

84197-60-4

Molecular Formula

C29H23NO2

Molecular Weight

417.5 g/mol

IUPAC Name

4-benzoyl-1-(4-methylphenyl)-3,4-diphenylazetidin-2-one

InChI

InChI=1S/C29H23NO2/c1-21-17-19-25(20-18-21)30-28(32)26(22-11-5-2-6-12-22)29(30,24-15-9-4-10-16-24)27(31)23-13-7-3-8-14-23/h2-20,26H,1H3

InChI Key

QVHKGWVNERNSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.